molecular formula C8H8Cl2N2 B2501640 4,6-Dichloro-2-cyclobutylpyrimidine CAS No. 1353856-95-7

4,6-Dichloro-2-cyclobutylpyrimidine

Cat. No.: B2501640
CAS No.: 1353856-95-7
M. Wt: 203.07
InChI Key: FEPXBNBIBVQUQC-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-cyclobutylpyrimidine is a heterocyclic organic compound with the molecular formula C8H8Cl2N2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a cyclobutyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-cyclobutylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclobutyl-4,6-dichloropyrimidine with suitable reagents. The reaction conditions often require the use of solvents such as dimethylformamide or acetonitrile and catalysts like potassium carbonate or sodium hydride to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-cyclobutylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Scientific Research Applications

4,6-Dichloro-2-cyclobutylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-cyclobutylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the cyclobutyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Uniqueness: 4,6-Dichloro-2-cyclobutylpyrimidine is unique due to the combination of chlorine atoms and the cyclobutyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

4,6-dichloro-2-cyclobutylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2/c9-6-4-7(10)12-8(11-6)5-2-1-3-5/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPXBNBIBVQUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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